GV150013X
Description
Overview of Cholecystokinin (B1591339) (CCK) System and Receptor Subtypes (CCK-A/CCK1, CCK-B/CCK2) in Physiological and Pathophysiological Contexts
The cholecystokinin (CCK) system is a crucial signaling network in the body, involving the peptide hormone cholecystokinin, its various active forms (like CCK-8, CCK-33, and CCK-58), and its receptors. CCK functions as both a gut hormone and a neuropeptide, playing a significant role in regulating physiological processes in the gastrointestinal (GI) tract and the central nervous system (CNS). patsnap.comnih.gov
The biological actions of CCK are mediated through two primary G-protein coupled receptor subtypes: cholecystokinin-A (CCK-A or CCK1) and cholecystokinin-B (CCK-B or CCK2). wikipedia.orgnih.gov These receptors are approximately 50% homologous but exhibit distinct tissue distribution and ligand affinities, which dictates their unique physiological roles. wikipedia.org
CCK-A (CCK1) Receptors: Predominantly located in the periphery, CCK-A receptors are abundant in gastrointestinal organs such as the pancreas, gallbladder, and small intestine. patsnap.comwikipedia.org They are also found in lesser amounts in the central nervous system. nih.gov These receptors have a higher affinity for the sulfated forms of CCK. Physiologically, CCK-A receptors are key mediators of digestion. Their activation stimulates pancreatic enzyme secretion, promotes gallbladder contraction to release bile, regulates intestinal motility, and inhibits gastric emptying. nih.govresearchgate.net Furthermore, they play a vital role in inducing satiety, the feeling of fullness after a meal.
CCK-B (CCK2) Receptors: In contrast, CCK-B receptors are primarily found in the central nervous system, with high concentrations in the cerebral cortex, hippocampus, and striatum. nih.govwikipedia.org They are also present in the stomach. patsnap.com Unlike CCK-A receptors, CCK-B receptors bind both sulfated and non-sulfated CCK peptides, as well as the related hormone gastrin, with similar high affinity. wikipedia.org In the brain, these receptors are implicated in modulating anxiety, the perception of pain, and memory. nih.govwikipedia.org In the stomach, their activation by gastrin stimulates the secretion of gastric acid. nih.gov
Pathophysiological Contexts: Dysregulation of the CCK system is implicated in various pathological conditions. In the gastrointestinal tract, altered CCK signaling can contribute to motility disorders and pancreatitis. nih.gov In the central nervous system, the CCK-B receptor, in particular, has been a focus of research in anxiety and panic disorders. patsnap.comwikipedia.org There is also evidence suggesting that CCK receptors, when overexpressed in certain neoplasms, may play a role in stimulating cell growth and contributing to carcinogenesis. nih.govnih.gov
| Feature | CCK-A (CCK1) Receptor | CCK-B (CCK2) Receptor |
|---|---|---|
| Primary Location | Gastrointestinal tract (pancreas, gallbladder), peripheral nerves patsnap.comwikipedia.org | Central nervous system, stomach patsnap.comwikipedia.org |
| Primary Ligand Affinity | High affinity for sulfated CCK | Similar high affinity for sulfated and non-sulfated CCK, and gastrin wikipedia.org |
| Key Physiological Functions | Digestion (pancreatic secretion, gallbladder contraction), satiety nih.gov | Anxiety, pain perception, memory, gastric acid secretion nih.govwikipedia.org |
| Pathophysiological Involvement | GI motility disorders, pancreatitis nih.gov | Anxiety/panic disorders, pain modulation, potential role in some cancers patsnap.comnih.gov |
Rationale for Cholecystokinin Receptor Antagonism as a Research Strategy
The diverse physiological and pathophysiological roles of the CCK system have made its receptors a compelling target for pharmacological research. The strategy of cholecystokinin receptor antagonism involves developing compounds that can block the binding of endogenous ligands like CCK and gastrin to their receptors, thereby inhibiting their effects. patsnap.com This approach allows researchers to investigate the specific functions of the CCK pathways and holds potential for developing novel therapeutic agents.
The rationale for developing CCK receptor antagonists is multifaceted:
Gastrointestinal Disorders: Antagonists of the CCK-A receptor have been investigated for their potential to manage conditions like irritable bowel syndrome and other functional GI disorders by modulating gut motility and secretion. patsnap.comresearchgate.net
Anxiety and Panic Disorders: Given the high concentration of CCK-B receptors in brain regions associated with fear and anxiety, selective CCK-B antagonists have been a major focus of research for novel anxiolytic medications. patsnap.comwikipedia.org
Pain Management: The CCK system is known to modulate pain perception and can interact with the opioid system. Research has shown that blocking CCK-B receptors can enhance the analgesic effects of opioids and potentially reduce the development of tolerance. wikipedia.org
Oncology Research: The discovery that some tumors express CCK receptors has spurred investigation into the use of CCK receptor antagonists to inhibit tumor growth. nih.govnih.gov
The development of antagonists has progressed from non-selective compounds, which block both receptor subtypes, to highly selective molecules that target either CCK-A or CCK-B receptors. This selectivity is crucial for dissecting the precise roles of each receptor subtype and for developing targeted therapies with fewer potential side effects. wikipedia.org
Historical Context of GV-150013 Development and Its Significance as a Selective CCK-B Receptor Antagonist
The quest for potent and selective CCK-B receptor antagonists led to the development of various classes of compounds. Early efforts focused on modified peptide molecules, but these often had limitations such as poor metabolic stability and the need for injection. wikipedia.org This drove the search for non-peptide antagonists that could overcome these challenges.
In this context, GV-150013 emerged as a significant research tool. It is a non-peptide, selective, and potent antagonist of the CCK-B receptor. nih.gov Its chemical structure is (+)-N-[1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H -1,5-benzodiazepin-3-yl]-N'-phenylurea. nih.gov
The significance of GV-150013 in academic research lies in its high selectivity for the CCK-B receptor over the CCK-A receptor. This property allows researchers to specifically probe the functions of the CCK-B receptor pathway without confounding effects from the CCK-A receptor. nih.gov For example, studies have utilized GV-150013 to demonstrate that CCK-B receptors are involved in modulating the release of the neurotransmitter GABA in the cerebral cortex. nih.gov In these experiments, GV-150013 was shown to counteract the effects of CCK agonists on GABA release, an effect not seen with CCK-A selective antagonists. nih.gov Further research has also explored its effects on sleep architecture in animal models. wikigenes.org The development of stable and selective non-peptide antagonists like GV-150013 represented a critical step forward, providing more reliable and effective tools for investigating the complex roles of the CCK-B receptor in the central nervous system. nih.gov
| Research Area | Key Finding | Significance |
|---|---|---|
| Neurotransmitter Release | GV-150013 counteracted the increase in electrically-evoked GABA release induced by CCK agonists in rat cortical slices. nih.gov | Demonstrates the role of CCK-B receptors in modulating GABAergic neurotransmission in the cortex. nih.gov |
| Sleep Regulation | Found to increase REM sleep and non-REM sleep in aged rats. wikigenes.org | Suggests a role for the CCK-B receptor system in the regulation of sleep. wikigenes.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
167355-22-8 |
|---|---|
Molecular Formula |
C33H34N4O3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1 |
InChI Key |
RZERRLOTRSJIAW-NEPGVILWSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea GV 150013X GV150013X |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Gv 150013
Elucidation of GV-150013 as a Selective Cholecystokinin-B (CCK-B) Receptor Antagonist
GV-150013 has been characterized in scientific literature as a selective antagonist of the cholecystokinin-B (CCK-B) receptor. nih.gov Its primary mechanism of action is to block the receptor sites for the peptide hormone cholecystokinin (B1591339) (CCK), specifically at the CCK-B subtype. wikipedia.org In preclinical research, GV-150013 has been used as a tool to investigate the physiological functions mediated by this receptor. For instance, studies on rat cortical slices demonstrated that GV-150013 could counteract the effects of CCK agonists on GABA release, an effect not replicated by CCK-A antagonists, thereby highlighting its selectivity for the CCK-B receptor.
Receptor Binding Characteristics and Selectivity Profile of GV-150013
The pharmacological profile of GV-150013 is defined by its high affinity and selectivity for the CCK-B receptor, which is also known as the cholecystokinin-2/gastrin receptor (CCK2R). wikipedia.org Binding assays have determined its inhibitory constant (Ki) for the human CCK-B receptor, providing a quantitative measure of its binding affinity. The selectivity of an antagonist is a critical characteristic, indicating its ability to differentiate between receptor subtypes. The high selectivity of GV-150013 for CCK-B over CCK-A receptors ensures that its effects can be specifically attributed to the blockade of the CCK-B signaling pathway.
Table 1: Receptor Binding Affinity of GV-150013
| Receptor | Binding Affinity (Ki) |
|---|---|
| Cholecystokinin-B (CCK-B / CCK2R) | 2.29 nM |
Downstream Signaling Pathways Modulated by CCK-B Receptor Blockade by GV-150013
Blockade of the CCK-B receptor by GV-150013 initiates a cascade of changes in downstream intracellular signaling pathways. By preventing the binding of endogenous ligands like gastrin and cholecystokinin, GV-150013 inhibits the receptor's normal signal transduction activities.
Research has established a link between the activation of CCK-B receptors and the cyclooxygenase-2 (COX-2) pathway. Specifically, studies in human colon cancer cells have shown that activation of a splice variant of the CCK-B receptor by gastrin can transactivate the COX-2 promoter. nih.gov This leads to increased expression of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, including Prostaglandin (B15479496) E2 (PGE2). nih.gov PGE2 is a significant mediator of inflammation and is implicated in various pathological processes. nih.gov As a selective CCK-B receptor antagonist, GV-150013 would be expected to block this gastrin-induced transactivation of the COX-2 promoter, thereby inhibiting the downstream production of COX-2 and PGE2 in these cellular models.
The inhibitory effects of cholecystokinin on the motor activity of the human distal colon are mediated by CCK-B receptors through the nitric oxide (NO) pathway. nih.gov A study investigating the contractile activity of human distal colon smooth muscle demonstrated that GV-150013 enhanced contractions induced by cholecystokinin octapeptide sulphate. nih.gov This enhancing effect of GV-150013 was prevented by Nω-nitro-L-arginine methylester (L-NAME), a non-selective nitric oxide synthase inhibitor. nih.gov Furthermore, relaxations induced by the CCK agonist in pre-contracted tissue were counteracted by GV-150013. nih.gov These findings indicate that the blockade of CCK-B receptors by GV-150013 directly interferes with a signaling pathway dependent on nitric oxide, suggesting that CCK-B receptors exert an inhibitory influence on colonic motility via NO-dependent mechanisms. nih.gov
Comparative Analysis with Other Cholecystokinin Receptor Antagonists in Preclinical Research
The pharmacological properties of GV-150013 can be better understood through comparison with other CCK receptor antagonists that have been used in preclinical research. These comparisons often focus on binding affinity, selectivity for receptor subtypes, and functional effects in various assays.
L-365,260 is another well-characterized, potent, and selective nonpeptide CCK-B receptor antagonist. nih.gov It has been extensively used as a reference compound in studies of CCK-B/gastrin receptors. nih.gov Like GV-150013, L-365,260 exhibits high affinity for the CCK-B receptor. nih.gov Studies on guinea pig brain membranes showed that L-365,260 binds to a single class of high-affinity sites with a dissociation constant (Kd) of 2.3 nM. nih.gov In functional assays using isolated gastric tissues, L-365,260 behaved as a competitive antagonist. nih.gov Its affinity constant (pKB) was determined to be approximately 7.5 in the rat stomach, while in guinea-pig and mouse tissues, evidence suggested the presence of a second receptor subtype with a higher affinity for L-365,260 (pKB of ~8.6). nih.gov Comparing the binding affinities of GV-150013 and L-365,260 reveals that both are highly potent antagonists at the CCK-B receptor, making them valuable tools for investigating the receptor's function.
Table 2: Comparative Binding Affinities of CCK-B Receptor Antagonists
| Compound | Receptor | Binding Affinity | Value |
|---|---|---|---|
| GV-150013 | CCK-B / CCK2R | Ki | 2.29 nM |
| L-365,260 | CCK-B / CCK2R (Guinea Pig Brain) | Kd | 2.3 nM nih.gov |
Preclinical Pharmacological Investigations of Gv 150013
Neuropharmacological Studies of GV-150013
Neuropharmacological research has elucidated GV-150013's capacity to modulate sleep patterns and impact brain electrical activity in animal models.
Modulation of Sleep Architecture in Animal Models
Investigations in animal models, particularly aged rats, have demonstrated that GV-150013 can significantly alter sleep architecture. medchemexpress.comnih.govchemicalbook.com
Effects on REM Sleep and Non-REM Sleep Duration in Aged Rat Models
Table 1: Effects of GV-150013 on Sleep Parameters in Aged Rat Models
| Sleep Parameter | Effect of GV-150013 in Aged Rats | Reference |
| REM Sleep Duration | Increased | medchemexpress.comnih.govchemicalbook.com |
| Non-REM Sleep Duration | Increased | medchemexpress.comnih.govchemicalbook.com |
| Total Sleep Duration | Increased (approaching young rat levels) | nih.gov |
| Tolerance | No tolerance observed with chronic treatment | nih.gov |
Electroencephalography (EEG) Studies in Animal Models
Electroencephalography (EEG) studies have provided insights into how GV-150013 influences brain electrical activity related to sleep. nih.govchemicalbook.com These studies confirm the compound's impact on the awake-sleep rhythm and highlight a mechanism of action distinct from that of benzodiazepines. nih.gov EEG recordings in mammalian animal models are essential for verifying sleep states, often complemented by electromyogram (EMG) measures of skeletal muscle activity. researchgate.net The ability of GV-150013 to improve "aged" sleep, as monitored by EEG, suggests its potential as a novel modulator of sleep. nih.gov
Anxiolytic-like Effects in Preclinical Behavioral Models
GV-150013 has also demonstrated anxiolytic-like properties in various preclinical behavioral models, indicating its potential in addressing anxiety-related conditions. nih.govresearchgate.netnih.gov
Response in Social Interaction Models in Rats
While specific detailed studies of GV-150013's direct response in social interaction models in rats were not explicitly found in the provided search results, social interaction tests are a recognized preclinical method for assessing anxiolytic activity. nih.govmdpi.com These models evaluate active social interaction, which typically decreases under anxiety-inducing conditions, such as elevated light levels or unfamiliar environments. nih.gov Anxiolytic compounds, such as chlordiazepoxide, have been shown to prevent or significantly reduce this decline in social interaction. nih.gov The anxiolytic-like effects of GV-150013, as a CCK-B receptor antagonist, align with the known involvement of the cholecystokininergic system in anxiety. storkapp.meresearchgate.netneurotransmitter.net
Exploration of CCK-B Receptor Involvement in Anxiety Pathways
The anxiolytic-like actions of GV-150013 are closely associated with its selective antagonism of cholecystokinin-B (CCK-B) receptors. medchemexpress.comstorkapp.menih.govresearchgate.netnih.gov The cholecystokininergic system, particularly CCK-B receptors, functions as a central neurotransmitter or neuromodulator involved in processes such as stress and anxiety. storkapp.me Research indicates that GV-150013 can counteract the anxiogenic effects of cholecystokinin (B1591339) tetrapeptide (CCK4). nih.gov For example, in electrically stimulated rat cortical slices, CCK4 increased the outflow of [(3)H]5-hydroxytryptamine (5-HT), an effect that was prevented by GV-150013. nih.gov This suggests that GV-150013, by inhibiting the effects of endogenous CCK, can reduce 5-HT outflow, a mechanism observed with other anxiolytic compounds like buspirone (B1668070) and diazepam, despite differing receptor targets. nih.gov The involvement of central CCKergic systems in anxiety-induced hyperalgesia has also been supported by findings where CCK-B receptor antagonists prevented these phenomena. researchgate.net
Table 2: CCK-B Receptor Involvement in Anxiety and GV-150013's Effect
| Pathway/Mechanism | Role of CCK-B Receptors | Effect of GV-150013 | Reference |
| 5-HT Outflow | Increased by CCK4 | Prevented the CCK4-induced increase in 5-HT outflow | nih.gov |
| Anxiety-induced Hyperalgesia | Central CCKergic systems involved | Prevented hyperalgesia | researchgate.net |
| Anxiogenic Effects | Mediated by CCK-B receptor agonists | Counteracted these effects | nih.govneurotransmitter.netwikigenes.org |
Oncology Research of GV-150013
Inhibition of Gastrin-Induced Colon Cancer Cell Growth in In Vitro Models
Studies investigating the effects of GV-150013 on human colon cancer cell growth have primarily utilized in vitro models, such as the HT-29 cell line. Gastrin-17, a form of gastrin, has been shown to significantly promote the growth of HT-29 cells nih.govnih.gov. This growth-stimulating effect of gastrin-17 was observed to be abolished by the presence of GV-150013 nih.govnih.gov. Notably, when tested alone, GV-150013 did not induce any modification in cell growth, suggesting its action is primarily antagonistic to gastrin-17's proliferative effects nih.gov.
Further research has elucidated the molecular mechanisms underlying gastrin-17's growth-promoting actions and GV-150013's inhibitory role. Gastrin-17 was found to increase the release of prostaglandin (B15479496) E2 (PGE2) in HT-29 cells. This increase in PGE2 production was completely counteracted by GV-150013 nih.govnih.gov. Moreover, gastrin-17 enhanced the transcriptional activity of the cyclooxygenase-2 (COX-2) gene promoter and stimulated COX-2 expression. These effects were also antagonized by GV-150013, indicating that the compound's inhibitory action on cell growth is linked to the modulation of the COX-2/PGE2 pathway nih.govnih.gov.
The following table summarizes the observed effects of gastrin-17 and GV-150013 on HT-29 colon cancer cell growth and related pathways:
| Treatment (Concentration) | Effect on Cell Growth | Effect on PGE2 Release | Effect on COX-2 Transcriptional Activity |
| Gastrin-17 (0.1 μM) | Significantly promoted | Significantly increased | Enhanced |
| GV-150013 (0.1 μM) | No modification | No modification | No modification |
| Gastrin-17 + GV-150013 | Abolished stimulant effect | Completely counteracted | Antagonized enhancing action |
Impact on DNA Synthesis in Cancer Cell Lines
DNA synthesis is a fundamental process for cell proliferation and is a hallmark of uncontrolled cell division, which is characteristic of cancer fishersci.co.ukuni-freiburg.de. Preclinical investigations have examined the impact of GV-150013 on DNA synthesis in cancer cell lines, specifically HT-29 human colon cancer cells.
Similar to its effect on cell growth, gastrin-17 was found to significantly promote DNA synthesis in HT-29 cells, as indicated by BrdU incorporation nih.govnih.gov. This stimulating effect on DNA synthesis was fully antagonized by GV-150013 at a concentration of 0.1 μM nih.govnih.gov. When administered alone, GV-150013 did not affect DNA synthesis in these cells, further supporting its role as an antagonist of gastrin-17's pro-proliferative actions nih.gov. These findings underscore the potential of GV-150013 to inhibit key cellular processes essential for cancer progression by interfering with gastrin-mediated signaling pathways.
The following table outlines the effects of gastrin-17 and GV-150013 on DNA synthesis in HT-29 cells:
| Treatment (Concentration) | Effect on DNA Synthesis (BrdU Incorporation) |
| Gastrin-17 (0.1 μM) | Significantly promoted |
| GV-150013 (0.1 μM) | No effect |
| Gastrin-17 + GV-150013 | Fully antagonized stimulant effect |
Mechanistic Insights from Preclinical Models Utilizing Gv 150013
Dissection of Specific CCK-B Receptor-Mediated Pathways in Disease Models
Preclinical studies employing GV-150013 have been instrumental in dissecting the involvement of CCK-B receptor-mediated pathways across a spectrum of disease models, highlighting the diverse physiological processes regulated by these receptors.
In models of colon cancer , the CCK-2 receptor pathway has been implicated in promoting cell proliferation and DNA synthesis. Specifically, gastrin-17, a peptide hormone, significantly stimulates the growth and DNA synthesis of human colon cancer HT-29 cells through its interaction with CCK-2 receptors. The administration of GV-150013 has been shown to abolish these growth-promoting effects, thereby demonstrating the critical role of CCK-B receptor-mediated signaling in colon cancer progression nih.govnih.govzhanggroup.org.
Furthermore, CCK-B receptors are known to be involved in anxiety and panicogenic effects . While GV-150013 was investigated in clinical trials for anxiety disorder, its development in this area was discontinued (B1498344) in Phase 2 mdpi.comumich.edu. This preclinical and early clinical data underscore the complex role of CCK-B receptors in neuropsychiatric conditions.
In the context of human distal colon motility , CCK2 receptors mediate inhibitory actions of cholecystokinin (B1591339) on smooth muscle activity. Experiments showed that cholecystokinin octapeptide sulphate (CCK-8S) induced contractions were enhanced by GV-150013, while CCK-8S-elicited relaxations were counteracted by GV-150013. These findings suggest that CCK2 receptors exert inhibitory control over colonic motility, possibly through mechanisms independent of neural pathways uni.lucenmed.com.
The involvement of CCK-B receptors in morphine dependence has also been explored. Preclinical studies indicate that CCK-B receptors, unlike CCK-A receptors, play a role in the maintenance and reactivation of morphine conditioned place preference (CPP) in rats. This suggests that CCK-B receptor antagonists, such as GV-150013, could potentially be valuable in therapeutic strategies aimed at preventing relapse in drug dependence nih.gov.
Identification of Molecular Targets and Signaling Cascades Influenced by GV-150013
GV-150013 exerts its effects primarily through its action as a selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor mdpi.comfishersci.beidrblab.netzhanggroup.orgwikipedia.org. This receptor is a G protein-coupled receptor (GPCR) that initiates its signaling cascade by associating with G proteins, which subsequently activate a phosphatidylinositol-calcium second messenger system umich.edunih.govuni-freiburg.de.
Beyond its direct receptor antagonism, GV-150013 has been shown to influence several key intracellular signaling cascades:
ERK-1/ERK-2 and Akt Pathways: In human colon cancer HT-29 cells, gastrin-17 stimulation leads to increased phosphorylation of extracellular regulated kinases (ERK-1/ERK-2) and Akt. These phosphorylation events, indicative of activated signaling pathways involved in cell growth and survival, are significantly antagonized by the presence of GV-150013. This demonstrates that GV-150013 modulates these crucial signaling cascades by blocking CCK-2 receptor activation nih.govnih.govzhanggroup.org.
Cyclooxygenase-2 (COX-2) Gene Promoter and Expression: Gastrin-17 has been observed to enhance the transcriptional activity of the COX-2 gene promoter and stimulate COX-2 expression in HT-29 cells. GV-150013 effectively counteracts these effects, highlighting its influence on the regulation of COX-2, an enzyme critical in inflammation and carcinogenesis, through CCK-2 receptor blockade nih.govnih.govzhanggroup.org.
Prostaglandin (B15479496) E2 (PGE2) Release: The gastrin-17-induced increase in prostaglandin E2 (PGE2) release in HT-29 cells is significantly suppressed by GV-150013. This finding links the action of GV-150013 to the prostaglandin pathway, which plays a role in various physiological and pathological processes, including inflammation and tumor growth nih.govnih.govzhanggroup.org.
GABAergic Transmission: In rat cortical slices, cholecystokinin octapeptide sulphate (CCK-8S) and cholecystokinin tetrapeptide (CCK-4) increase electrically evoked gamma-aminobutyric acid (GABA) release. Conversely, GV-150013 significantly decreases this electrically evoked GABA release, indicating its influence on GABAergic neurotransmission within the central nervous system. Furthermore, chronic treatment with GV-150013 can lead to an enhanced responsiveness of cortical slices to subsequent CCK-4 application, suggesting adaptive changes in the GABAergic system following prolonged CCK-B antagonism guidetomalariapharmacology.org.
Table 1 summarizes the key molecular targets and signaling cascades influenced by GV-150013.
Table 1: Molecular Targets and Signaling Cascades Influenced by GV-150013
| Molecular Target/Signaling Cascade | Effect of GV-150013 | Preclinical Model/Cell Type | Reference |
| CCK-B (CCK2) Receptor | Antagonism | Various | mdpi.comfishersci.beidrblab.netzhanggroup.orgwikipedia.org |
| ERK-1/ERK-2 Phosphorylation | Inhibition | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| Akt Phosphorylation | Inhibition | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| COX-2 Gene Promoter Activity | Inhibition | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| COX-2 Expression | Inhibition | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| Electrically Evoked GABA Release | Decrease | Rat cortical slices | guidetomalariapharmacology.org |
Analysis of Downstream Cellular Events Following CCK-B Antagonism
The antagonism of CCK-B receptors by GV-150013 leads to a range of observable downstream cellular and physiological events, particularly evident in disease models where CCK-B receptor overactivity or dysregulation plays a role.
In human colon cancer HT-29 cells , a significant downstream effect of CCK-B antagonism by GV-150013 is the inhibition of cell growth and DNA synthesis . Gastrin-17-induced proliferation and DNA synthesis are effectively abolished by GV-150013, demonstrating its direct impact on cellular replication processes in this cancer model nih.govnih.govzhanggroup.org. Concurrently, GV-150013 also leads to a reduction in prostaglandin E2 (PGE2) production and suppression of COX-2 expression , which are crucial mediators of cell proliferation and inflammation in cancer nih.govnih.govzhanggroup.org.
Regarding intestinal motility , GV-150013 demonstrates a modulatory effect on human distal colon smooth muscle. It enhances contractions evoked by cholecystokinin octapeptide sulphate (CCK-8S) and counteracts relaxations induced by the same peptide. These findings suggest that CCK-B antagonism influences the contractile activity of intestinal smooth muscle, indicating a role in regulating gut motility uni.lucenmed.com.
Furthermore, in rat cortical slices , CCK-B antagonism by GV-150013 results in a decrease in electrically evoked GABA release . This indicates that the compound can alter neurotransmitter dynamics in the brain, impacting neuronal excitability and communication guidetomalariapharmacology.org. Interestingly, chronic exposure to GV-150013 can lead to an enhanced responsiveness of cortical slices to subsequent CCK-4 application, suggesting adaptive changes in neuronal pathways following sustained CCK-B receptor blockade guidetomalariapharmacology.org.
Table 2 provides a summary of the downstream cellular events observed following CCK-B antagonism by GV-150013.
Table 2: Downstream Cellular Events Following CCK-B Antagonism by GV-150013
| Cellular Event | Observed Effect of GV-150013 | Preclinical Model/Cell Type | Reference |
| Cell Growth | Inhibition | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| DNA Synthesis | Inhibition | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| Prostaglandin E2 (PGE2) Production | Reduction | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| COX-2 Expression | Suppression | Human colon cancer HT-29 cells | nih.govnih.govzhanggroup.org |
| REM Sleep Duration | Increase | Aged rats | mdpi.comfishersci.be |
| Non-REM Sleep Duration | Increase | Aged rats | mdpi.comfishersci.be |
| Total Sleep Duration | Increase | Aged rats | mdpi.comfishersci.be |
| Intestinal Contractions | Enhancement | Human distal colon smooth muscle | uni.lucenmed.com |
| Intestinal Relaxations | Counteraction | Human distal colon smooth muscle | uni.lucenmed.com |
| Electrically Evoked GABA Release | Decrease | Rat cortical slices | guidetomalariapharmacology.org |
| Responsiveness to CCK-4 | Enhanced (chronic treatment) | Rat cortical slices | guidetomalariapharmacology.org |
Structure Activity Relationship Sar Studies and Analog Development Stemming from Gv 150013 Research
Modifications of the Benzodiazepine (B76468) Scaffold for Improved Pharmacological Profiles
Research into GV-150013 analogs centered on optimizing the benzodiazepine scaffold to enhance its pharmacological characteristics, particularly its pharmacokinetic profile.
Synthesis of 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones as Potential CCK2 Antagonists
A key area of investigation involved the synthesis and evaluation of 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones as potential CCK2 antagonists. These compounds were prepared with the intention of identifying follow-up candidates to GV-150013 that would exhibit improved pharmacokinetic properties. SAR studies on a series of 5-phenyl-3-ureidobenzodiazepine-2,4-diones revealed the importance of the N-1 substituent for potent and selective CCK-B affinity. The introduction of bulky substituents, such as adamantylmethyl, at the N-1 position, along with the resolution of racemic ureas, was instrumental in the discovery of GV-150013 itself.
Exploration of Hydrophilic Substituents for Enhanced Properties
To address the pharmacokinetic profile, particularly the hydrophobicity associated with the phenyl ring at N-5 of the benzodiazepine scaffold, researchers explored its replacement with more hydrophilic substituents. This involved incorporating alkyl groups bearing basic functions at the N-5 position. This modification aimed to enhance properties such as solubility and potentially improve bioavailability and distribution within the body.
Chiral Resolution of Key Intermediates for Stereospecific Activity
The importance of stereochemistry in the activity of benzodiazepine derivatives, including GV-150013, led to efforts in the chiral resolution of key intermediates. Specifically, the resolution of racemic 3-amino-benzodiazepines was accomplished in some cases. This process is crucial for isolating single enantiomers, which can lead to more effective compounds with potentially enhanced pharmacological profiles. The homochiral compounds, including the resolved amines and their corresponding final ureas, demonstrated good enantiomeric excesses.
Identification of Follow-up Compounds with Enhanced Research Potential
Through these extensive SAR studies and analog development efforts, several compounds were synthesized and characterized as potential follow-up candidates to GV-150013. Among these, the 5-morpholinoethyl derivative, designated as compound 54, was selected as a promising candidate for further evaluation. This selection was based on its potential to offer an improved pharmacokinetic profile compared to the lead compound GV-150013.
Future Directions and Unexplored Research Avenues for Gv 150013
Comprehensive Investigations into Novel Animal Models of Disease Relevant to CCK-B Receptor Function
Further comprehensive investigations are warranted to explore the therapeutic potential and mechanistic insights of GV-150013 in a broader range of animal models relevant to CCK-B receptor function. Previous studies have demonstrated GV-150013's ability to increase both rapid eye movement (REM) and non-REM sleep, thereby enhancing total sleep in aged rats, with activity observed across a dose range of 0.5-60 micrograms/kg researchgate.netmedchemexpress.cn. This effect was supported by comparisons with other CCK-B receptor antagonists, such as L-365,260, which also increased non-REM sleep, while the CCK-A receptor antagonist devazepide (B1670321) decreased it researchgate.net. Importantly, chronic treatment with GV-150013 did not lead to tolerance, unlike typical benzodiazepines researchgate.net.
Beyond sleep modulation, GV-150013 has been shown to decrease electrically evoked gamma-aminobutyric acid (GABA) release in rat cortical slices, particularly at higher stimulation frequencies (10 Hz) nih.gov. It effectively counteracted the increases in GABA release induced by CCK-8S and CCK-4, further supporting its role as a CCK-B antagonist nih.gov. Chronic administration of GV-150013 also led to an enhanced responsiveness of cortical slices to CCK-4, suggesting potential long-term adaptive changes in the CCK system nih.gov.
Given the involvement of CCK-B receptors in various physiological processes, including anxiety, pain, and gastrointestinal motility, future research could explore novel animal models of:
Neurological and Psychiatric Disorders: Beyond sleep, CCK-B receptors are implicated in anxiety and panic disorders neurotransmitter.netresearchgate.net. While other CCK-B antagonists like CI-988 showed anxiolytic effects in animal models, their translation to humans was limited, possibly due to pharmacokinetic issues wikipedia.org. GV-150013's distinct profile warrants its evaluation in models of generalized anxiety, post-traumatic stress disorder, or specific phobias to understand its potential in these areas.
Gastrointestinal Disorders: CCK-B receptors play a role in gastric acid secretion and motility jcancer.orgnih.gov. Studies could investigate GV-150013 in models of irritable bowel syndrome (IBS) or functional dyspepsia, where CCK dysregulation might contribute to symptoms. For instance, CCK-B receptors mediate inhibitory actions of CCK on human distal colon motility via nitric oxide pathways, and GV-150013 has been shown to enhance contractile responses in these tissues nih.gov.
Cancer Research: CCK-B receptor signaling is implicated in the growth and metastasis of certain cancers, such as gastric and pancreatic cancer, by upregulating factors like MMP-2 and VEGF jcancer.orgnih.gov. Novel animal models of these malignancies could be utilized to assess GV-150013's antiproliferative or anti-metastatic potential as a CCK-B receptor antagonist.
These investigations in novel models would provide a more comprehensive understanding of GV-150013's pharmacological profile and its potential therapeutic applications.
Advanced Mechanistic Studies using Molecular Biology and Omics Approaches
To fully understand the actions of GV-150013, advanced mechanistic studies employing molecular biology and omics approaches are crucial. Molecular biology techniques can delve into the precise interactions of GV-150013 with the CCK-B receptor at a molecular level, including receptor binding kinetics, conformational changes upon antagonist binding, and downstream signaling pathways nih.gov. This could involve:
Receptor Mutagenesis and Gene Targeting: Creating specific mutations in the CCK-B receptor or using gene-targeted animal models (e.g., CCK-B receptor deficient mice) could help delineate the exact residues or domains critical for GV-150013 binding and its subsequent effects nih.gov.
Signal Transduction Analysis: Investigating the impact of GV-150013 on various intracellular signaling cascades (e.g., G-protein coupling, second messenger production, kinase activation) modulated by the CCK-B receptor would provide deeper insights into its mechanism of action nih.gov.
Furthermore, the integration of omics technologies (genomics, transcriptomics, proteomics, metabolomics, and lipidomics) offers a systems-level understanding of GV-150013's effects rsc.orgresearchgate.netuu.nl. These approaches can:
Identify Novel Biomarkers: Omics studies can reveal changes in gene expression, protein profiles, or metabolic pathways that serve as biomarkers for GV-150013's efficacy or specific physiological responses ascopubs.org.
Elucidate Broader Biological Impacts: Multi-omics approaches can uncover unanticipated biological pathways or cellular processes influenced by CCK-B receptor antagonism, providing a holistic view of the compound's impact rsc.org. This can help in understanding the mode of action of the drug and identifying potential new drug targets rsc.org.
Understand Gene-Environment Interactions: Integrating molecular biology with exposome research can help understand how GV-150013's effects might interact with environmental factors or an individual's genetic makeup researchgate.netuu.nl.
Development of Advanced Pharmacophore Models for CCK-B Antagonism
The development of advanced pharmacophore models is essential for optimizing the design of new CCK-B receptor antagonists with improved properties. Pharmacophore mapping has already been applied to CCK-B receptor antagonists, including studies where GV-150013's activity on sleep in aged rats supported the hypothesis of its action through CCK-B receptors researchgate.netnih.gov. These models aim to identify the key structural features necessary for a molecule to interact with its target receptor and elicit a specific biological response nih.gov.
Future directions in this area should focus on:
3D Quantitative Structure-Activity Relationship (QSAR): Building more sophisticated 3D QSAR models that incorporate a wider range of structural descriptors and account for flexibility and conformational dynamics of both the ligand and the receptor.
Fragment-Based Drug Design (FBDD): Using GV-150013 as a starting point, FBDD could identify smaller chemical fragments that bind to specific sub-pockets of the CCK-B receptor, which can then be grown or linked to create novel, highly potent, and selective antagonists.
Computational Chemistry and Molecular Dynamics: Employing advanced molecular dynamics simulations to understand the dynamic interactions between GV-150013 and the CCK-B receptor, which can inform the design of compounds with optimized binding kinetics and improved pharmacokinetic profiles, addressing limitations observed with other CCK-B antagonists wikipedia.orgnih.gov.
Machine Learning and AI in Drug Discovery: Integrating machine learning algorithms with structural and activity data to predict novel chemical scaffolds with desired CCK-B antagonistic properties.
Exploration of GV-150013 as a Research Tool for Elucidating CCK-B Receptor Physiology
GV-150013's high selectivity as a CCK-B receptor antagonist makes it an invaluable research tool for dissecting the physiological roles of this receptor. Its utility as a research tool can be further explored by:
Investigating Receptor Heterogeneity and Subtypes: While GV-150013 is selective for CCK-B, further studies could use it to probe potential heterogeneity within CCK-B receptors or their interactions with other receptor systems in various tissues neurotransmitter.netresearchgate.netresearchgate.net.
Mapping CCK-B Receptor Pathways: Utilizing GV-150013 in conjunction with advanced imaging techniques (e.g., PET imaging with radiolabeled derivatives) could help precisely map the distribution and functional activity of CCK-B receptors in living organisms under different physiological and pathological conditions.
Understanding Receptor Plasticity and Adaptation: The observation that chronic treatment with GV-150013 leads to enhanced responsiveness to CCK-4 in cortical slices suggests its utility in studying receptor plasticity and adaptive mechanisms of the CCK system nih.gov. This could provide insights into how the brain compensates for prolonged receptor blockade and potentially inform strategies for avoiding tolerance or withdrawal effects with future therapeutic agents.
Dissecting Specific Physiological Functions: Employing GV-150013 in highly controlled experimental setups to isolate and characterize the precise contribution of CCK-B receptors to specific physiological functions, such as satiety, nociception, memory, and central respiratory control, where CCK-8S is known to be involved nih.gov.
By systematically pursuing these future directions, research on GV-150013 can significantly advance the understanding of CCK-B receptor biology and its implications for human health.
Conclusion and Synthesis of Academic Research Findings on Gv 150013
Summary of Key Preclinical Contributions to Understanding CCK-B Receptor Pharmacology
Preclinical investigations have established GV-150013 as a selective antagonist of the CCK-B receptor medchemexpress.cn. This selectivity is crucial for understanding its pharmacological profile and potential therapeutic applications. The CCK-B receptors are widely distributed throughout the central nervous system, where they play a significant role in modulating various physiological processes, including anxiety, analgesia, arousal, and neuroleptic activity idrblab.net.
A notable preclinical contribution of GV-150013 research lies in its observed effects on sleep architecture. Studies in aged rat models demonstrated that GV-150013, administered intravenously within a dose range of 0.5 to 60 micrograms/kg, was capable of increasing both rapid eye movement (REM) sleep and non-rapid eye movement (non-REM) sleep medchemexpress.cnresearchgate.net. This finding suggested GV-150013's potential as a modulator of sleep, particularly in contexts where sleep disturbances might be linked to CCK-B receptor activity medchemexpress.cn.
Table 1: Summary of Key Preclinical Findings for GV-150013 on CCK-B Receptor Pharmacology
| Area of Research | Key Finding | Mechanism/Context | Citation |
| CCK-B Receptor Pharmacology | Selective CCK-B receptor antagonist | Directly targets and blocks the activity of CCK-B receptors | medchemexpress.cn |
| Neurobiology (Sleep Modulation) | Increased REM and non-REM sleep in aged rat models | Modulates sleep architecture, indicating CCK-B receptor involvement in sleep regulation | medchemexpress.cnresearchgate.net |
Integration of GV-150013 Research into Broader Contexts of Neurobiology and Oncology
The research on GV-150013 extends its relevance beyond basic receptor pharmacology into broader contexts of neurobiology and oncology.
In neurobiology , the compound's ability to influence sleep in preclinical models aligns with the known functions of CCK-B receptors in the central nervous system. The modulation of sleep and arousal by CCK-B receptors provides a neurobiological framework for understanding GV-150013's observed effects idrblab.net. While GV-150013 progressed to Phase II clinical trials for anxiety and sleep disorders, it was subsequently discontinued (B1498344) for anxiety disorder, indicating complex factors influencing its clinical translation idrblab.netncats.io.
In oncology , preclinical research has highlighted GV-150013's potential as a therapeutic agent, particularly in the context of human colon cancer. In in vitro studies using HT-29 human colon cancer cells, GV-150013, acting as a CCK-2 receptor antagonist, was shown to abolish the stimulating effects of gastrin-17 on cell growth and DNA synthesis nih.govnih.gov. Gastrin-17 is a peptide hormone whose biological effects are mediated by CCK-2 receptors, and its role in promoting cancer cell proliferation has been investigated nih.gov.
Furthermore, GV-150013 was found to counteract the gastrin-17-induced enhancement of the transcriptional activity of the cyclooxygenase-2 (COX-2) gene promoter and subsequent COX-2 expression in HT-29 cells nih.govnih.gov. This suggests a mechanism by which GV-150013 could inhibit cancer cell proliferation by interfering with CCK-2 receptor-mediated signaling pathways that influence COX-2, an enzyme often overexpressed in various cancers and linked to tumor growth and progression nih.govnih.gov.
Table 2: Integration of GV-150013 Research in Neurobiology and Oncology
| Context | Key Finding | Implication/Mechanism | Citation |
| Neurobiology (Anxiety/Arousal) | CCK-B receptors modulate anxiety, analgesia, and arousal | GV-150013's targeting of these receptors suggests a role in these neurobiological processes | idrblab.net |
| Oncology (Colon Cancer Cell Growth) | Abolished gastrin-17-induced growth and DNA synthesis in HT-29 human colon cancer cells | Indicates potential to inhibit cancer cell proliferation by antagonizing CCK-2 receptor | nih.govnih.gov |
| Oncology (COX-2 Pathway in Cancer) | Counteracted gastrin-17's enhancement of COX-2 gene promoter activity and expression | Suggests interference with a key pathway promoting tumor growth and inflammation | nih.govnih.gov |
Remaining Gaps in Preclinical Knowledge and Future Research Imperatives
Despite the valuable preclinical insights gained from research on GV-150013, several gaps in preclinical knowledge remain, pointing to future research imperatives.
One significant gap pertains to the detailed preclinical reasons for the discontinuation of GV-150013's development in Phase II clinical trials for anxiety and sleep disorders idrblab.netncats.io. A comprehensive understanding of any preclinical limitations, such as insufficient efficacy in relevant models, unexpected pharmacokinetic challenges, or other factors that may have contributed to this decision, is crucial for informing future drug discovery efforts targeting CCK-B receptors.
For its neurobiological applications, while the effects on sleep in aged rats are documented, further detailed preclinical studies could elucidate the precise mechanisms by which GV-150013 influences different sleep stages and its long-term effects across various preclinical models. Investigating its interactions with other neurotransmitter systems and its impact on cognitive functions related to sleep would also be valuable.
In the realm of oncology, the promising in vitro findings regarding its effects on colon cancer cells warrant further investigation in in vivo preclinical cancer models nih.govnih.gov. Future research should explore GV-150013's efficacy in reducing tumor burden, preventing metastasis, and its potential synergy when combined with established chemotherapy regimens. Additionally, exploring its activity in other cancer types where CCK-2 receptors are implicated could broaden its potential oncological applications.
Finally, comprehensive pharmacokinetic and pharmacodynamic characterization of GV-150013 across a wider range of preclinical species, particularly those with translational relevance to humans, could provide deeper insights into its absorption, distribution, metabolism, and excretion profiles, which are critical for successful drug development. Addressing these preclinical gaps is essential for fully understanding the potential of GV-150013 and guiding future research into CCK-B receptor antagonism.
Q & A
Q. What frameworks ensure ethical compliance in GV-150013 research involving human subjects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
